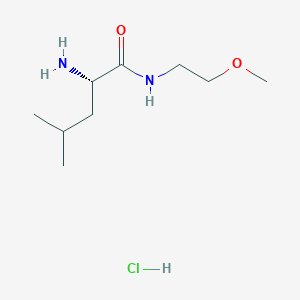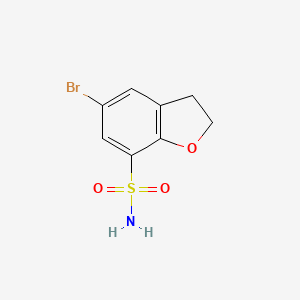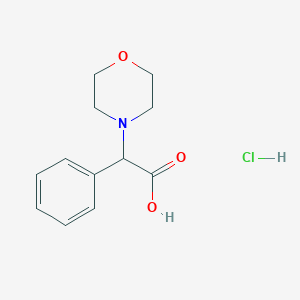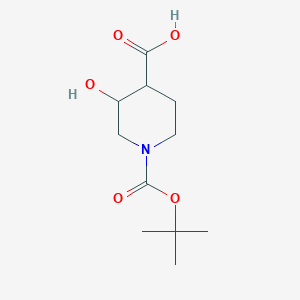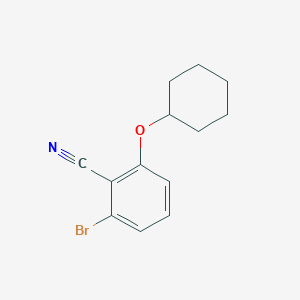
2-Bromo-6-(cyclohexyloxy)benzonitrile
Overview
Description
2-Bromo-6-(cyclohexyloxy)benzonitrile, also known as 2-Bromocyclohexylbenzonitrile, is an organobromine compound that has been used for a variety of purposes. It is a colorless liquid with a pungent odor and is highly soluble in water. It is a versatile molecule that has a wide range of applications in scientific research, including but not limited to synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
2-Bromo-6-(cyclohexyloxy)benzonitrile has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in various organic reactions, such as the Grignard reaction, the Wittig reaction, and the Diels-Alder reaction. Additionally, 2-Bromo-6-(cyclohexyloxy)benzonitrile is used in the synthesis of polymers and as a catalyst in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(cyclohexyloxy)benzonitrile is not fully understood. However, it is believed that the bromine atom in the molecule acts as a Lewis acid, which facilitates the reaction of the molecule with other compounds. Additionally, the cyclohexyloxy group in the molecule serves to increase the solubility of the molecule in water, which allows it to be used in a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-6-(cyclohexyloxy)benzonitrile are not well understood. However, it has been shown to be toxic to aquatic organisms, and it has been classified as a hazardous substance by the US Environmental Protection Agency. Additionally, the compound has been shown to cause skin and eye irritation in humans, and it is believed to be a potential carcinogen.
Advantages and Limitations for Lab Experiments
2-Bromo-6-(cyclohexyloxy)benzonitrile has several advantages for use in laboratory experiments. It is a versatile molecule that can be used for a variety of purposes, including synthesis, mechanism of action studies, and catalytic reactions. Additionally, it is relatively easy to obtain and is relatively inexpensive. However, there are some limitations to using 2-Bromo-6-(cyclohexyloxy)benzonitrile in laboratory experiments. It is highly toxic and can cause skin and eye irritation, and it is also a potential carcinogen. Therefore, it must be handled with care and precautions must be taken to avoid exposure.
Future Directions
There are a variety of potential future directions for the research and development of 2-Bromo-6-(cyclohexyloxy)benzonitrile. For example, further research could be done to better understand the mechanism of action of the molecule, as well as its biochemical and physiological effects. Additionally, research could be done to explore new applications for the molecule, such as in the synthesis of polymers or as a catalyst in organic reactions. Finally, research could be done to develop safer methods for handling and storing the molecule, as well as to develop methods for reducing its toxicity.
properties
IUPAC Name |
2-bromo-6-cyclohexyloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBGKJHPSCAGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

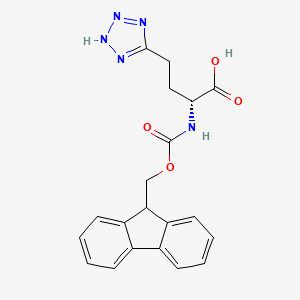
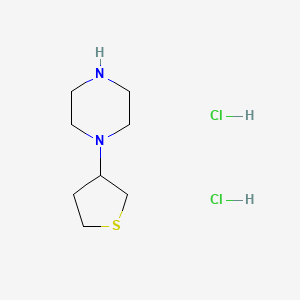
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)

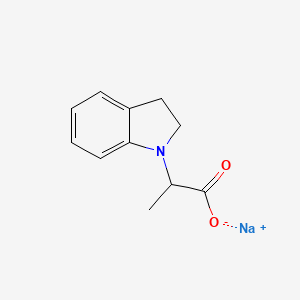
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
